An In-depth Technical Guide to 5-Chloro-2-methoxy-1,6-naphthyridine: Synthesis, Properties, and Potential Applications in Drug Discovery
An In-depth Technical Guide to 5-Chloro-2-methoxy-1,6-naphthyridine: Synthesis, Properties, and Potential Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-methoxy-1,6-naphthyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The 1,6-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines the core chemical properties, a proposed synthetic pathway, and the anticipated reactivity of 5-Chloro-2-methoxy-1,6-naphthyridine. Furthermore, it delves into the potential applications of this molecule in the design of novel therapeutic agents, supported by an analysis of the roles of its constituent chloro and methoxy functional groups.
Introduction: The 1,6-Naphthyridine Scaffold
Naphthyridines, also known as pyridopyridines, are bicyclic heterocyclic compounds composed of two fused pyridine rings.[3] The arrangement of the nitrogen atoms within the bicyclic system gives rise to several isomers, with the 1,6-naphthyridine core being a prominent scaffold in numerous biologically active molecules.[1] The rigid, planar structure of the 1,6-naphthyridine nucleus provides a well-defined framework for the spatial orientation of various functional groups, making it an attractive template for the design of targeted therapeutics. The introduction of substituents, such as chloro and methoxy groups, can significantly modulate the physicochemical properties and biological activity of the parent scaffold, influencing factors like metabolic stability, target binding affinity, and cellular permeability.
Physicochemical Properties
While specific experimental data for 5-Chloro-2-methoxy-1,6-naphthyridine is not extensively available in the public domain, its key physicochemical properties can be predicted based on its structure and comparison with related compounds. A commercial listing by Alchem Pharmtech confirms its recognition as a chemical entity, though a CAS number has not been assigned.[4]
| Property | Predicted Value/Information | Rationale/Source |
| Molecular Formula | C₉H₇ClN₂O | Based on chemical structure |
| Molecular Weight | 194.62 g/mol | Calculated from molecular formula |
| Physical Form | Expected to be a solid at room temperature. | Based on the properties of similar aromatic heterocyclic compounds like 5-Chloro[5][6]naphthyridine, which is a solid. |
| Solubility | Predicted to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane. | General solubility trends for functionalized naphthyridines. |
| Melting Point | Not available (requires experimental determination). | |
| Boiling Point | Not available (requires experimental determination). | |
| pKa | The pyridine nitrogen atoms are expected to be weakly basic. | The electron-withdrawing nature of the chloro group and the aromatic system will reduce the basicity of the nitrogen atoms. |
| LogP | Expected to be moderately lipophilic. | The presence of the chloro and methoxy groups will influence the lipophilicity. |
Proposed Synthesis of 5-Chloro-2-methoxy-1,6-naphthyridine
A plausible and efficient synthetic route to 5-Chloro-2-methoxy-1,6-naphthyridine can be conceptualized starting from a readily available dichlorinated naphthyridine precursor. This proposed pathway leverages the differential reactivity of the chloro substituents on the pyridine rings.
Rationale for the Synthetic Approach
The synthesis of 2-methoxypyridines from their corresponding 2-chloropyridine precursors via nucleophilic substitution with sodium methoxide is a well-established transformation.[7] In the 1,6-naphthyridine system, the chlorine atom at the 2-position is anticipated to be more susceptible to nucleophilic attack than the chlorine at the 5-position. This is due to the electronic influence of the adjacent nitrogen atom, which activates the C2 position for nucleophilic aromatic substitution. The chloro group at the 4-position of a pyridine ring (analogous to the 5-position in this naphthyridine) is also known to be reactive towards nucleophiles.[8][9] However, the relative reactivity can often be controlled under carefully selected reaction conditions.
Proposed Experimental Protocol
Step 1: Synthesis of 2,5-dichloro-1,6-naphthyridine (Intermediate 1)
The synthesis of the dichlorinated precursor can be achieved through various established methods for constructing the 1,6-naphthyridine core, potentially starting from substituted aminopyridines.
Step 2: Selective Methoxylation to yield 5-Chloro-2-methoxy-1,6-naphthyridine (Target Compound)
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Reaction Setup: To a solution of 2,5-dichloro-1,6-naphthyridine in dry methanol, add one equivalent of sodium methoxide.
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Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the starting material is consumed, neutralize the reaction mixture with a mild acid (e.g., acetic acid). Remove the methanol under reduced pressure.
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Purification: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 5-Chloro-2-methoxy-1,6-naphthyridine.
Predicted Spectral Properties
The structural elucidation of 5-Chloro-2-methoxy-1,6-naphthyridine would rely on standard spectroscopic techniques. The following are the predicted key features in its spectra.
| Spectroscopic Method | Predicted Key Features |
| ¹H NMR | - A singlet corresponding to the methoxy protons (-OCH₃) is expected in the range of δ 3.9-4.2 ppm.- Aromatic protons on the naphthyridine core will appear as doublets and triplets in the aromatic region (δ 7.0-9.0 ppm), with coupling constants characteristic of the pyridine ring system. |
| ¹³C NMR | - A signal for the methoxy carbon (-OCH₃) is expected around δ 55-60 ppm.- Aromatic carbons will resonate in the region of δ 110-160 ppm. The carbons attached to the nitrogen, chlorine, and oxygen atoms will show characteristic shifts. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (194.62 for C₉H₇ClN₂O).- An isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak) is expected. |
| Infrared (IR) Spectroscopy | - C-O stretching vibrations for the methoxy group are expected around 1250-1000 cm⁻¹.- C=N and C=C stretching vibrations of the aromatic rings will be observed in the 1600-1450 cm⁻¹ region.- A C-Cl stretching vibration may be observed in the fingerprint region. |
Reactivity and Potential for Further Functionalization
The presence of both a chloro and a methoxy group on the 1,6-naphthyridine scaffold offers multiple avenues for further chemical modification, making it a versatile intermediate for the synthesis of a library of derivatives.
Nucleophilic Aromatic Substitution at the C5 Position
The chlorine atom at the 5-position is expected to be susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups, including amines, thiols, and alcohols, which are crucial for modulating biological activity. The reactivity of the C-Cl bond is enhanced by the electron-withdrawing effect of the ring nitrogens.[8]
Cross-Coupling Reactions
The C5-chloro group can also serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, heteroaryl, and alkyl groups, as well as various amino functionalities.
Demethylation of the Methoxy Group
The methoxy group at the C2 position can be cleaved under appropriate conditions (e.g., using strong acids like HBr or Lewis acids like BBr₃) to yield the corresponding 1,6-naphthyridin-2-one.[10] This transformation opens up another avenue for derivatization, as the resulting lactam can be N-alkylated or further functionalized.
Applications in Drug Discovery
The 5-Chloro-2-methoxy-1,6-naphthyridine scaffold is a promising starting point for the development of novel therapeutic agents due to the established biological importance of the 1,6-naphthyridine core and the beneficial properties imparted by the chloro and methoxy substituents.
Role of the Chloro and Methoxy Groups in Medicinal Chemistry
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Chloro Group: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a biological target. It also increases lipophilicity, which can improve membrane permeability, and can block sites of metabolism, thereby increasing the half-life of a drug candidate.
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Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and can influence the conformation of the molecule. Its presence can also impact metabolic stability and solubility. The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group can be strategically utilized to fine-tune the electronic properties of the aromatic system.
Potential Therapeutic Targets
Derivatives of the 1,6-naphthyridine scaffold have been investigated for a variety of therapeutic applications:
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Kinase Inhibitors: The planar nature of the naphthyridine ring system makes it an excellent scaffold for designing ATP-competitive kinase inhibitors for the treatment of cancer and inflammatory diseases.[5]
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Anticancer Agents: Some 1,6-naphthyridine derivatives have shown potent antitumor activity, potentially through the inhibition of topoisomerase I.[1]
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Antiviral and Antimicrobial Agents: The nitrogen-containing heterocyclic system is a common feature in many antiviral and antimicrobial drugs.[1]
Conclusion
5-Chloro-2-methoxy-1,6-naphthyridine represents a valuable and versatile chemical entity for drug discovery and development. While detailed experimental characterization is yet to be widely reported, its synthesis is feasible through established chemical transformations. The presence of two distinct and reactive functional groups on the biologically relevant 1,6-naphthyridine scaffold provides a rich platform for the generation of diverse chemical libraries. The strategic functionalization of this molecule holds significant promise for the discovery of novel and potent therapeutic agents targeting a range of diseases. Further investigation into its synthesis, characterization, and biological evaluation is highly warranted.
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